FAAH Inhibitory Activity: A Class-Level Inference of Low Potency
The compound 4-(1-adamantylamino)-4-oxobutanoic acid (the 1-position isomer) exhibits weak inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), with an IC50 of 120,000 nM in a rat brain homogenate assay [1]. This value serves as a baseline for the adamantylamino-oxobutanoic acid scaffold. This is orders of magnitude less potent than optimized FAAH inhibitors like URB-597 (IC50 = 3-5 nM) . Based on class-level inference, the 2-adamantylamino isomer is not expected to be a potent FAAH inhibitor, positioning this scaffold as a negative control or a tool for studying non-FAAH mediated effects in the endocannabinoid system.
| Evidence Dimension | FAAH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data available; inferred to be similar to the 1-isomer. |
| Comparator Or Baseline | 1-isomer (4-(1-adamantylamino)-4-oxobutanoic acid): IC50 = 120,000 nM; URB-597 (potent inhibitor): IC50 = 3-5 nM |
| Quantified Difference | The scaffold's activity is >24,000-fold weaker than a potent FAAH inhibitor. |
| Conditions | Assay: Rat brain homogenate. Substrate: [3H]anandamide. |
Why This Matters
This information is crucial for researchers studying the endocannabinoid system who require a structurally related, yet pharmacologically inactive or weakly active, control compound to validate target engagement of more potent inhibitors.
- [1] BindingDB. (2012). BDBM50409815 CHEMBL2093099. Affinity Data IC50: 1.20E+5nM. Assay Description: Inhibition of fatty acid amide hydrolase (FAAH) was determined using rat brain homogenates. View Source
